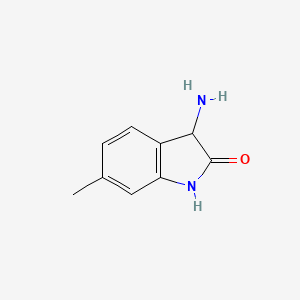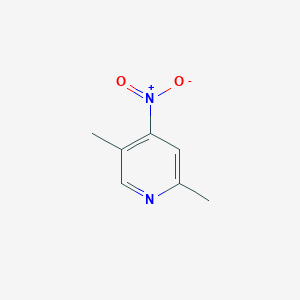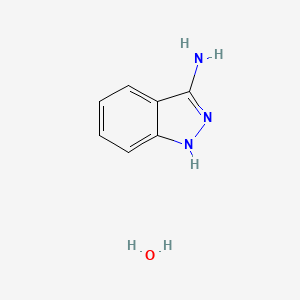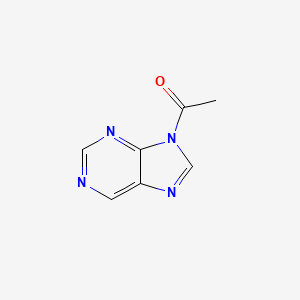
3-Amino-6-methylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-methylindolin-2-one is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals This compound is characterized by an indole core with an amino group at the third position and a methyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylindolin-2-one typically involves the reaction of indoles with nitrostyrene in the presence of phosphorous acid. This results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into the desired aminated indoles by reaction with hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
化学反応の分析
Types of Reactions: 3-Amino-6-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole compounds.
科学的研究の応用
3-Amino-6-methylindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Amino-6-methylindolin-2-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters and potential antidepressant effects .
類似化合物との比較
- 3-Methylindolin-2-one
- Indole-3-acetic acid
- Indole-3-carbinol
Comparison: 3-Amino-6-methylindolin-2-one is unique due to the presence of both an amino group and a methyl group on the indole ring. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives. For instance, indole-3-acetic acid is a plant hormone, while indole-3-carbinol is known for its anticancer properties .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
3-amino-6-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-6-7(4-5)11-9(12)8(6)10/h2-4,8H,10H2,1H3,(H,11,12) |
InChIキー |
NDNSBBUGJCECSF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)

![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)




![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)

